molecular formula C20H18N2O4S B2901379 3-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 1448046-05-6

3-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2901379
CAS No.: 1448046-05-6
M. Wt: 382.43
InChI Key: QSGYCDDEZZRVBM-UHFFFAOYSA-N
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Description

This heterocyclic pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted with a 2,4-dimethoxyphenyl group at position 3, a furan-2-carbonyl moiety at position 1, and a thiophen-2-yl ring at position 3. Its molecular formula is C₂₃H₂₁N₂O₃S (molecular weight: 413.49 g/mol), with a logP of 6.34, indicating high lipophilicity . The stereochemistry is racemic due to the non-planar pyrazoline ring, which adopts an envelope conformation with puckering parameters influenced by the substituents . Key structural features include:

  • Aromatic interactions: The 2,4-dimethoxyphenyl group engages in π-π stacking, while the thiophene and furan rings contribute to dipole-dipole interactions.
  • Hydrogen bonding: The carbonyl oxygen of the furan-2-carbonyl group acts as a hydrogen bond acceptor, critical for crystal packing .

Properties

IUPAC Name

[5-(2,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-24-13-7-8-14(18(11-13)25-2)15-12-16(19-6-4-10-27-19)22(21-15)20(23)17-5-3-9-26-17/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGYCDDEZZRVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazole ring substituted with a furan-2-carbonyl group and a thiophene ring, along with a dimethoxyphenyl moiety. The presence of these functional groups is believed to contribute significantly to its biological activity.

Component Description
IUPAC Name This compound
Molecular Formula C16_{16}H15_{15}N3_{3}O3_{3}S
Molecular Weight 325.37 g/mol
CAS Number Not available

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines such as H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

A specific study demonstrated that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism contributes to their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, certain pyrazole compounds have been shown to stabilize human red blood cell membranes in the presence of inflammatory agents, suggesting a protective effect against inflammation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazole derivatives. Compounds similar to the one discussed have demonstrated activity against various bacterial strains and fungi, indicating their potential use in treating infections .

Case Studies

  • Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that those with specific substitutions exhibited IC50 values below 0.1 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
  • Anti-inflammatory Assessment : In vivo studies showed that certain pyrazole derivatives reduced paw edema in rat models, demonstrating significant anti-inflammatory activity comparable to standard drugs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The interactions between the compound and enzymes such as COX and acetylcholinesterase are crucial for its anti-inflammatory and neuroprotective effects .
  • Cell Cycle Modulation : By inhibiting tubulin polymerization, the compound disrupts mitotic processes in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS, contributing to their antioxidant properties .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (EWGs) : Halogens (Cl, Br, I) at R₁ enhance lipophilicity and antimicrobial activity but reduce solubility .
  • Methoxy positioning : 2,4-Dimethoxy substitution (vs. 3,4-dimethoxy in ) improves π-π stacking but may sterically hinder receptor binding .
  • Heterocyclic moieties : Thiophene at R₃ increases dipole interactions compared to phenyl, while furan-2-carbonyl improves hydrogen bonding capacity .

Crystallographic and Conformational Differences

  • Isostructural derivatives : Compounds 4 and 5 (Cl vs. Br at R₁) exhibit identical crystal packing (space group P1̄) but differ in halogen bond lengths (Cl: 3.34 Å; Br: 3.48 Å) .
  • Ring puckering : The dihydro-pyrazole ring in the target compound has a puckering amplitude (q) of 0.42 Å, closer to brominated analogues (q = 0.45 Å) than chlorinated ones (q = 0.38 Å) .

Q & A

Q. What are the standard synthetic protocols for preparing this pyrazole derivative?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclocondensation : Reacting hydrazine hydrate with a chalcone precursor (e.g., (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)prop-2-en-1-one) in glacial acetic acid under reflux (6–8 hours) .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the diastereomeric pyrazoline products .
  • Characterization : NMR (¹H/¹³C) confirms regiochemistry; IR identifies carbonyl (C=O) and NH stretches .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Assigns substituent positions on the pyrazole ring and distinguishes diastereomers (e.g., cis/trans configurations at C4 and C5) .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., π-stacking between thiophene and dimethoxyphenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₇N₂O₄S) and isotopic patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : Ethanol or dioxane improves reaction efficiency compared to acetic acid alone .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization; microwave-assisted synthesis reduces reaction time .
  • Workflow : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and employ gradient elution during purification .

Q. What methodologies are recommended for analyzing bioactivity contradictions across studies?

  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to isolate functional group contributions .
  • Dose-response assays : Use IC₅₀ values from MTT assays (e.g., against MCF-7 breast cancer cells) to quantify potency variations .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, explaining divergent results .

Q. How can molecular interactions with biological targets be validated experimentally?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized enzymes (e.g., HDACs) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM : Resolves ligand-induced conformational changes in protein targets at near-atomic resolution .

Q. What strategies assess environmental persistence and ecotoxicity?

  • Biodegradation studies : Incubate with soil microbiota and track degradation via HPLC-MS .
  • QSAR models : Predict bioaccumulation potential (logP = 3.2) and toxicity endpoints (e.g., LC₅₀ for Daphnia magna) .
  • Photolysis experiments : Expose to UV light (254 nm) and identify breakdown products (e.g., sulfonic acid derivatives) .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability without cytotoxic effects .
  • Liposomal encapsulation : Enhances aqueous dispersion and cellular uptake .

Q. What controls are essential in antioxidant activity studies?

  • Positive controls : Ascorbic acid or Trolox for radical scavenging assays (DPPH/ABTS) .
  • Negative controls : Exclude test compound to baseline ROS levels in cell-based models (e.g., H₂O₂-induced oxidative stress) .

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